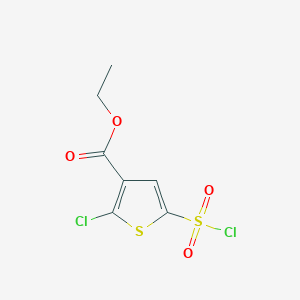

Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate

Description

Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate (CAS No. 1155084-57-3) is a thiophene-based compound featuring a chlorosulfonyl (-SO₂Cl) group at position 5, a chlorine substituent at position 2, and an ethyl ester moiety at position 3 of the heterocyclic ring. This structure confers high reactivity, particularly at the chlorosulfonyl group, which is prone to nucleophilic substitution reactions. Such reactivity makes it a valuable intermediate in organic synthesis, especially for constructing sulfonamide derivatives prevalent in pharmaceuticals and agrochemicals .

The compound’s synthesis likely involves sulfonation or chlorosulfonation of a thiophene precursor, analogous to methods described for related sulfonamide analogs (e.g., using chlorosulfonyl reagents like 4-(chlorosulfonyl)phenyl pivalate) .

Properties

Molecular Formula |

C7H6Cl2O4S2 |

|---|---|

Molecular Weight |

289.2 g/mol |

IUPAC Name |

ethyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate |

InChI |

InChI=1S/C7H6Cl2O4S2/c1-2-13-7(10)4-3-5(14-6(4)8)15(9,11)12/h3H,2H2,1H3 |

InChI Key |

NPWPNIYQPOWBEB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)S(=O)(=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- The precursor is often a 2-chloro-3-carboxyethylthiophene or related ester derivative.

- The chloro substituent at position 2 can be introduced via chlorination of the thiophene ring or by starting from a suitably substituted thiophene derivative.

Chlorosulfonation at Position 5

- The critical step is the introduction of the chlorosulfonyl (-SO2Cl) group at the 5-position of the thiophene ring.

- Chlorosulfonation is generally achieved by treating the thiophene ester with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled temperature conditions (typically 0–50°C) to avoid polysubstitution and degradation.

- The reaction is regioselective for the 5-position due to electronic and steric effects of substituents on the thiophene ring.

Esterification

- If starting from the free acid or acid chloride intermediate, esterification with ethanol under acidic conditions (e.g., sulfuric acid catalyst) yields the ethyl ester.

- Alternatively, the ester group may already be present in the starting material, simplifying the process.

Catalytic Chlorination (Alternative Method)

- According to patent CN101314598A, a catalytic chlorination process can be used for the chlorination step, employing catalysts such as iron powder, antimony, iron trichloride, or antimony trichloride.

- Chlorine gas is passed over the catalyst-activated mixture at controlled temperatures (10–50°C) to chlorinate 2-carboxylate methyl-3-sulfonylchlorothiophene, yielding the chlorinated sulfonyl chloride derivative.

- This method allows for controlled chlorination with good selectivity and yield.

Post-Reaction Workup

- After chlorosulfonation, the reaction mixture is typically quenched and washed with sodium bicarbonate solution to neutralize residual acid.

- Drying agents such as anhydrous sodium sulfate are used to remove moisture.

- The product is isolated by crystallization at low temperatures (e.g., -10°C) and filtration.

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Chlorination | Chlorine gas + catalyst (Fe powder, Sb, FeCl3, SbCl3) | 10–50°C | 0.5–2 hours | Catalyst activated by chlorine gas before use; controls selective chlorination |

| 2 | Chlorosulfonation | Chlorosulfonic acid or SO2Cl2 | 0–50°C | 4–6 hours | Regioselective sulfonyl chloride introduction at C5; moisture exclusion critical |

| 3 | Esterification | Ethanol + acid catalyst (e.g., H2SO4) | Reflux (~78°C) | 2–4 hours | Converts acid or acid chloride to ethyl ester |

| 4 | Workup and Purification | Washing with NaHCO3, drying with Na2SO4, crystallization | 0 to -10°C | Variable | Ensures removal of impurities and isolation of pure product |

- Chlorosulfonation selectivity is influenced by temperature, reagent stoichiometry, and solvent choice. Lower temperatures favor mono-substitution at the 5-position.

- Catalytic chlorination methods enhance selectivity and reduce by-products compared to direct chlorination with chlorine gas alone.

- The use of anhydrous conditions is essential to prevent hydrolysis of the chlorosulfonyl group.

- Crystallization at sub-zero temperatures improves product purity and yield.

- Reaction times are optimized between 3 to 6 hours depending on scale and reagent concentrations.

- The product’s structure and purity are confirmed by:

- NMR Spectroscopy: Characteristic chemical shifts for the ethyl ester (CH2 and CH3 protons), thiophene ring protons, and chlorosulfonyl substituent.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~306 g/mol for ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate).

- Infrared Spectroscopy: Strong absorption bands for sulfonyl chloride (~1350 and 1170 cm⁻¹) and ester carbonyl (~1735 cm⁻¹).

- Melting Point Determination: Consistent with literature values for crystalline purity.

| Method | Starting Material | Key Reagents | Temperature Range | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Chlorosulfonation | 2-chloro-3-ethylthiophene ester | Chlorosulfonic acid | 0–50°C | 65–75 | Simple, direct sulfonation | Requires moisture control |

| Catalytic Chlorination (Patent) | 2-carboxylate methyl-3-sulfonylchlorothiophene | Cl2, Fe powder or FeCl3 catalyst | 10–50°C | 70–80 | Improved selectivity, scalable | Requires handling chlorine gas |

| Esterification Post-Sulfonation | Acid or acid chloride intermediate | Ethanol, acid catalyst | Reflux | >85 | High purity ester formation | Additional step required |

The preparation of this compound involves a carefully controlled chlorosulfonation of a suitably substituted thiophene ester, often utilizing chlorosulfonic acid or catalytic chlorination methods. The process demands strict temperature control, anhydrous conditions, and precise reagent stoichiometry to achieve high regioselectivity and yield. Post-reaction esterification and purification steps ensure the isolation of a high-purity product suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines or alcohols.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or sulfonic acid using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

Major Products Formed

Substitution: Formation of sulfonamides or sulfonate esters.

Reduction: Formation of sulfonamides or sulfonic acids.

Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

One significant application of this compound lies in the development of non-steroidal anti-inflammatory drugs. Research indicates that derivatives of ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate can serve as intermediates in synthesizing selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial for reducing inflammation with minimal gastrointestinal side effects .

Case Study: Lornoxicam

Lornoxicam, a COX-2 selective inhibitor, was developed using similar thiophene-based intermediates. This drug has been shown to effectively treat conditions such as osteoarthritis and rheumatoid arthritis while minimizing adverse effects associated with traditional NSAIDs .

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth and potentially serving as new antimicrobial agents .

Pesticides and Herbicides

The chlorosulfonyl group present in this compound enhances its potential as a pesticide or herbicide. Research has indicated that thiophene derivatives can be effective in controlling pests and weeds while being less toxic to non-target organisms compared to conventional agrochemicals .

Data Table: Efficacy of Thiophene Derivatives as Pesticides

| Compound Name | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | |

| Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | Weeds | 90 |

Conductive Polymers

The incorporation of this compound into polymer matrices has been explored for developing conductive materials. Its thiophene structure allows for enhanced electrical conductivity when polymerized, making it suitable for applications in organic electronics and sensors .

Case Study: Conductive Polymer Development

Research has focused on blending this compound with polythiophenes to create conductive composites that can be utilized in flexible electronic devices, demonstrating significant improvements in conductivity and mechanical properties compared to traditional materials .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate depends on its chemical reactivity and the nature of its interactions with biological targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can also interact with biological targets through π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene carboxylates with diverse substituents exhibit distinct chemical and biological profiles. Below is a comparative analysis of ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate and four structurally related analogs:

Ethyl 3-Amino-5-(3-Chlorophenyl)Thiophene-2-Carboxylate

- Structure: Amino group at position 3, 3-chlorophenyl substituent at position 5, ethyl ester at position 2.

- Reactivity: The amino group enables participation in condensation or acylation reactions, while the chlorophenyl group enhances lipophilicity.

- Applications : Used as a precursor for pharmaceuticals, including kinase inhibitors and antimicrobial agents .

- Key Difference : Lacks the reactive chlorosulfonyl group, limiting its utility in sulfonamide synthesis but broadening its role in direct therapeutic applications.

Ethyl 2-Amino-4-Methyl-5-(4-Nitrophenyl)Thiophene-3-Carboxylate

- Structure: Amino group at position 2, methyl at position 4, and 4-nitrophenyl at position 5.

- Reactivity: The nitro group (-NO₂) is electron-withdrawing, directing electrophilic substitution reactions. The amino group facilitates derivatization.

- Applications: Potential precursor for dyes or pharmaceuticals via reduction of the nitro group to an amine .

- Key Difference : Nitro and methyl substituents alter electronic properties compared to the chlorosulfonyl group, favoring applications in materials science over sulfonamide synthesis.

Ethyl 2-Amino-5-(Cyanosulfanyl)-4-Phenylthiophene-3-Carboxylate

- Structure: Cyanosulfanyl (-SCN) at position 5, phenyl at position 4, and amino at position 2.

- Reactivity: The cyanosulfanyl group participates in nucleophilic reactions, while the phenyl group stabilizes the aromatic system.

- Key Difference: The cyanosulfanyl moiety offers unique reactivity for thiourea or thioether formation, diverging from the sulfonamide pathway enabled by chlorosulfonyl groups.

Ethyl 5-(Chlorosulfonyl)Thiophene-3-Carboxylate (Target Compound)

- Structure : Chlorosulfonyl at position 5, chlorine at position 2, ethyl ester at position 3.

- Reactivity : The chlorosulfonyl group is highly electrophilic, enabling sulfonamide bond formation with amines.

- Applications : Critical intermediate for synthesizing sulfonamide drugs (e.g., antibiotics, diuretics) .

- Key Advantage : Superior utility in modular synthesis of bioactive molecules due to the versatility of the chlorosulfonyl group.

Comparative Data Table

Biological Activity

Ethyl 2-chloro-5-(chlorosulfonyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a thiophene ring substituted with chlorine and chlorosulfonyl groups, contributing to its reactivity and biological properties. The compound can be synthesized through various methods, including the chlorosulfonation of ethyl 2-chloro-3-thiophenecarboxylate, followed by esterification processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of biological pathways. This mechanism is similar to other thiophene derivatives known for their pharmacological effects.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound's efficacy varies among different bacterial species, highlighting the importance of structure in determining biological activity.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies have demonstrated its ability to inhibit specific enzymes involved in bacterial cell wall synthesis, which is a crucial target for antibiotic development.

Case Studies

-

Antibacterial Activity Study :

A study conducted by researchers at the University of Huddersfield evaluated the antibacterial properties of various thiophene derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antibiotic agent . -

Enzyme Interaction Analysis :

Another study focused on the interaction of thiophene derivatives with β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. This compound demonstrated inhibitory effects on these enzymes, suggesting its potential role in overcoming resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.